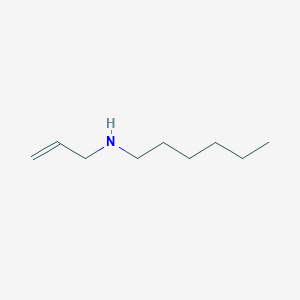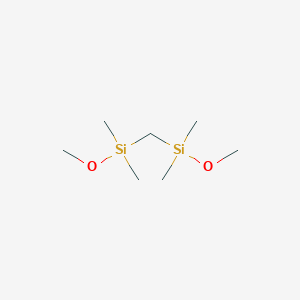
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide is a heterocyclic compound that belongs to the class of benzoxathiazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzoxathiazepine core, makes it an interesting subject for research and development in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with 2-aminothiophenol in the presence of an oxidizing agent to form the benzoxathiazepine core. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxathiazepine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
科学的研究の応用
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals
作用機序
The mechanism of action of 3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Benzoxathiazepines: Other compounds in this class share similar structural features and biological activities.
Thiazepines: These compounds have a similar core structure but lack the benzene ring, leading to different properties.
Benzimidazoles: These compounds have a benzene ring fused to an imidazole ring and exhibit diverse biological activities.
Uniqueness
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2lambda6,5-benzoxathiazepine 2,2-dioxide is unique due to its specific substitution pattern and the presence of the benzoxathiazepine core.
特性
CAS番号 |
20646-76-8 |
|---|---|
分子式 |
C16H17NO3S |
分子量 |
303.4 g/mol |
IUPAC名 |
3-methyl-4-(4-methylphenyl)-4,5-dihydro-3H-1,2λ6,5-benzoxathiazepine 2,2-dioxide |
InChI |
InChI=1S/C16H17NO3S/c1-11-7-9-13(10-8-11)16-12(2)21(18,19)20-15-6-4-3-5-14(15)17-16/h3-10,12,16-17H,1-2H3 |
InChIキー |
NKKRALPFNQIVSP-UHFFFAOYSA-N |
正規SMILES |
CC1C(NC2=CC=CC=C2OS1(=O)=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


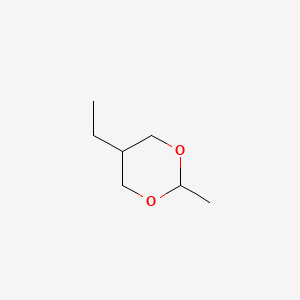
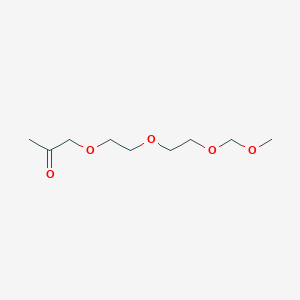


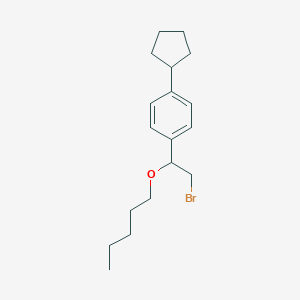
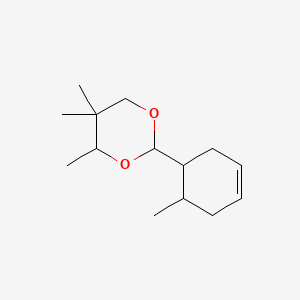

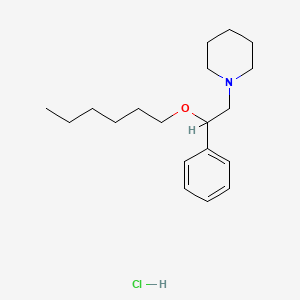
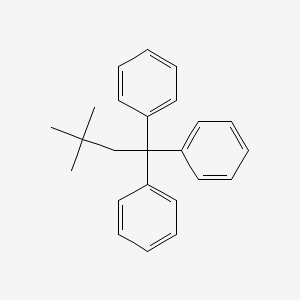
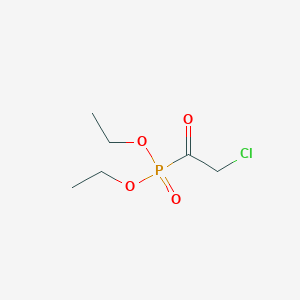
![1-[2-(5-Bromopyridin-2-yl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14704114.png)
![2,3-Dihydro-1H-pyrazolo[1,2-b]phthalazine-5,10-dione](/img/structure/B14704121.png)
